Lipophilicity and Hydrogen Bonding Profile vs. 4-(Benzothiazol-2-yl)butanoic Acid
Replacing the amino linker with a direct carbon-carbon bond in the comparator 4-(1,3-benzothiazol-2-yl)butanoic acid (CAS 41387-91-1) results in a measurable shift in key drug-likeness parameters. The target compound exhibits a lower computed XLogP3 (2.4 vs. 2.7) and an increased hydrogen bond donor count (2 vs. 1), reflecting the contribution of the secondary amine [1][2]. This quantitative difference indicates that 4-[(1,3-benzothiazol-2-yl)amino]butanoic acid possesses a distinct physicochemical fingerprint that will influence solubility, permeability, and target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 4-(1,3-Benzothiazol-2-yl)butanoic acid: XLogP3 = 2.7 |
| Quantified Difference | Δ = -0.3 |
| Conditions | PubChem computed descriptor (XLogP3 3.0) |
Why This Matters
Lower lipophilicity (Δ -0.3) can translate to improved aqueous solubility and reduced non-specific binding, while the additional H-bond donor provides a distinct vector for structure-based optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7130653, 4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid. Retrieved April 22, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 12931606, 4-(1,3-Benzothiazol-2-yl)butanoic acid. Retrieved April 22, 2026. View Source
